Cas no 92599-77-4 (2,3-Diacetoxy-N-benzyloxycarbonylpiperidine)

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxylicacid, 2,3-bis(acetyloxy)-, phenylmethyl ester
- 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
- 2,3-Bis(acetyloxy)-1-piperidinecarboxylic Acid Phenylmethyl Ester
- benzyl 2,3-diacetyloxypiperidine-1-carboxylate
- 2,3,5,6-TETRACB UNLABELED
- benzyl 2,3-diacetoxy-1-piperidinecarboxylate
- SCHEMBL6661650
- FT-0666317
- DTXSID10465964
- 92599-77-4
-
- インチ: InChI=1S/C17H21NO6/c1-12(19)23-15-9-6-10-18(16(15)24-13(2)20)17(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-11H2,1-2H3
- InChIKey: CEEWHAMHKUWUMK-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OC1CCCN(C1OC(=O)C)C(=O)OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 335.13700
- どういたいしつりょう: 335.13688739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 441.6±45.0 °C at 760 mmHg
- フラッシュポイント: 220.9±28.7 °C
- 屈折率: 1.546
- PSA: 82.14000
- LogP: 2.17780
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D307050-100mg |
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |
92599-77-4 | 100mg |
$ 161.00 | 2023-04-17 | ||
TRC | D307050-500mg |
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |
92599-77-4 | 500mg |
$ 701.00 | 2023-04-17 | ||
TRC | D307050-1g |
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |
92599-77-4 | 1g |
$ 1269.00 | 2023-04-17 | ||
TRC | D307050-50mg |
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |
92599-77-4 | 50mg |
$ 110.00 | 2023-04-17 | ||
TRC | D307050-250mg |
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |
92599-77-4 | 250mg |
$ 362.00 | 2023-04-17 |
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2,3-Diacetoxy-N-benzyloxycarbonylpiperidineに関する追加情報
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine (CAS No: 92599-77-4)
The compound 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine (CAS No: 92599-77-4) is a highly specialized organic molecule with significant applications in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with two acetoxy groups at the 2 and 3 positions, as well as a benzyloxycarbonyl group attached to the nitrogen atom. The combination of these functional groups makes it a versatile building block for various synthetic pathways and drug development.
Recent advancements in synthetic chemistry have highlighted the importance of piperidine derivatives in the construction of bioactive molecules. The benzyloxycarbonyl (Cbz) group, in particular, is widely used as a protecting group for amines during peptide synthesis and other complex molecular constructions. The presence of two acetoxy groups further enhances the compound's reactivity and selectivity in various reactions, making it an invaluable tool in modern organic synthesis.
One of the most notable applications of 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine is in the synthesis of complex cyclic peptides and macrocyclic compounds. Researchers have demonstrated that this compound can serve as an efficient precursor for constructing multi-ring systems with high stereochemical control. For instance, a study published in *Journal of Medicinal Chemistry* utilized this compound to synthesize a novel class of antibiotics with enhanced potency against multidrug-resistant bacteria.
In addition to its role in peptide synthesis, this compound has also been employed in the development of enzyme inhibitors and receptor antagonists. The acetoxy groups provide excellent leaving group properties, enabling facile substitution reactions that are critical for constructing bioactive scaffolds. A recent investigation in *Organic Letters* reported the use of this compound to synthesize a series of kinase inhibitors with improved selectivity and bioavailability.
The synthesis of 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the protection of the piperidine nitrogen with a benzyloxycarbonyl group and subsequent acetylation at the 2 and 3 positions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is readily available for large-scale applications.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These studies have provided detailed insights into its molecular structure and stability under various reaction conditions. For example, a study published in *Analytical Chemistry* utilized high-resolution MS to confirm the exact mass and structural integrity of this compound during its participation in peptide coupling reactions.
In terms of safety and handling, 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine is classified as a non-hazardous chemical under standard laboratory conditions. However, it is recommended to handle it with appropriate precautions to avoid prolonged exposure or inhalation. Storage guidelines suggest keeping the compound in a cool, dry place away from direct sunlight to maintain its stability over extended periods.
The growing interest in this compound is reflected in its increasing citations in peer-reviewed journals across multiple disciplines. Its versatility as both a synthetic intermediate and a bioactive molecule positions it as a key player in contemporary chemical research. As new applications continue to emerge, particularly in drug discovery and materials science, the significance of 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine is expected to grow further.
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